Bicuculline methochloride is a competitive antagonist of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system (CNS) of mammals. [, , , , , , , , , , , ] It is specifically active at GABAA receptors, which are ligand-gated chloride channels responsible for fast synaptic inhibition. [, , , , , , , , , , , , , , ] By blocking the action of GABA at these receptors, BMC can induce neuronal excitation and convulsant effects. [, , , , , , , ] BMC is widely used in research to identify and characterize GABAergic pathways and to study the physiological roles of GABAergic inhibition in various brain regions and functions.
Bicuculline methochloride is synthesized from bicuculline, which is obtained from the plant Corydalis species. The compound falls under the classification of GABA antagonists, specifically targeting GABA type A receptors. It is known for its ability to inhibit synaptic transmission mediated by GABA, thus playing a crucial role in various neurological studies and applications.
The synthesis of bicuculline methochloride involves the quaternization of bicuculline with methyl chloride. The process typically includes:
This method ensures that the resulting compound retains the pharmacological properties of bicuculline while enhancing its stability and solubility.
Bicuculline methochloride primarily acts as a competitive antagonist at GABA type A receptors. Its chemical reactivity includes:
The mechanism by which bicuculline methochloride exerts its effects involves several key processes:
Bicuculline methochloride exhibits distinct physical and chemical properties:
These properties enhance its utility in research applications where precise control over GABAergic signaling is required.
Bicuculline methochloride serves multiple roles in scientific research:
Bicuculline methochloride functions as a competitive antagonist at GABA-binding sites on GABAA receptors, effectively displacing γ-aminobutyric acid (GABA) through steric hindrance and electrostatic repulsion. This molecular interference prevents chloride ion (Cl⁻) influx through the receptor-associated channel, thereby inhibiting neuronal hyperpolarization and maintaining excitatory membrane potentials [1] [5] [9]. Quantitative electrophysiological studies demonstrate a half-maximal inhibitory concentration (IC₅₀) of 3-8.4 μM at recombinant human α1β2γ2L GABAA receptors expressed in Xenopus oocytes. At these concentrations, bicuculline methochloride produces parallel rightward shifts in GABA dose-response curves without suppressing maximal responses—a hallmark of competitive inhibition kinetics [3] [9] [10].
Electrophysiological recordings reveal that bicuculline methochloride administration (1-10 μM) rapidly abolishes GABAergic inhibitory postsynaptic potentials (IPSPs) in hippocampal slices and substantia nigra neurons. This blockade occurs through preferential binding to the GABA orthosteric site at the β⁺/α⁻ subunit interface, where it stabilizes the receptor in a closed-channel conformation. Single-channel analyses confirm reduced channel opening frequency and shortened open durations during bicuculline methochloride exposure [1] [5]. Unlike the tertiary base bicuculline, which undergoes rapid lactone ring hydrolysis at physiological pH (t₁/₂ ≈ 45 minutes), the quaternary methochloride derivative exhibits enhanced chemical stability in aqueous solutions, making it preferable for in vitro pharmacological studies requiring sustained receptor blockade [2] [6] [9].
Table 1: Pharmacological Profile of Bicuculline Methochloride at GABAA Receptors
Parameter | Value | Experimental System | Reference |
---|---|---|---|
IC₅₀ (GABAA antagonism) | 3 μM | Human α1β2γ2L receptors (Xenopus oocytes) | [10] |
IC₅₀ (GABAA antagonism) | 8.4 μM | Rat neuronal membranes | [9] |
Dissociation Constant (Kd) | 7 μM | Glycine-binding protein (GBP) surrogate | [2] |
Maximal Solubility | 100 mM | Aqueous solutions | [5] |
The molecular architecture of bicuculline methochloride dictates its selective engagement with GABAA receptor subunits. Crystallographic analysis of the homologous glycine-binding protein (GBP) complexed with N-methylbicuculline (structurally analogous to bicuculline methochloride) at 2.4 Å resolution reveals critical binding pocket interactions. The dioxolophthalide moiety engages in π-π stacking with aromatic residues (Tyr205, Tyr212) in loop C of the principal subunit, while the charged quaternary nitrogen forms a salt bridge with complementary subunit residues (Asp174, Glu220) through electrostatic interactions [2]. This dual-site anchoring positions the molecule to sterically occlude GABA binding without direct channel pore blockade.
Mutagenesis studies identify α1Phe64 as a pivotal residue governing bicuculline methochloride sensitivity. Substitution with leucine at this position reduces antagonist affinity by >50-fold in recombinant receptors, confirming its role in hydrophobic pocket formation. Similarly, mutations at β2Thr202 and γ2Lys69 alter association kinetics, indicating multi-subunit contributions to binding specificity [3] [6]. Comparative analyses demonstrate significantly lower affinity (IC₅₀ >100 μM) for related inhibitory receptors, including homomeric glycine receptors (GlyR) and GABAC (ρ subunit-containing) receptors, reflecting the structural uniqueness of heteromeric GABAA interfaces [2] [6]. The semi-rigid molecular conformation of bicuculline methochloride—stabilized by methochloride quaternization—further enhances selectivity by restricting rotational freedom around the C1-C1' bond, optimizing steric complementarity with the GABA-binding cleft [2] [9].
While traditionally classified as a pure competitive antagonist, emerging evidence suggests bicuculline methochloride may exhibit context-dependent allosterism. At supra-competitive concentrations (>20 μM), the compound demonstrates non-competitive inhibition in rat hippocampal neurons, reducing maximal GABA-evoked currents by approximately 25% without further rightward curve shifts. This effect implies negative allosteric modulation at distinct receptor sites, potentially involving transmembrane β subunit residues [7] [9]. Thermodynamic binding studies using isothermal titration calorimetry (ITC) reveal complex stoichiometries—GBP exhibits ~12 ligand binding sites per pentamer versus 5:1 molar ratios in acetylcholine-binding proteins—suggesting promiscuous site interactions beyond orthosteric pockets [2].
The compound's inverse agonism is observed constitutively active GABAA receptors (e.g., α4β3δ subtypes), where bicuculline methochloride (10 μM) suppresses baseline currents by >60% in the absence of GABA. This activity persists in receptors with mutated GABA-binding sites, confirming ligand-independent receptor modulation [6] [9]. Kinetic dissociation assays using [³H]GABA show accelerated tracer displacement in the presence of bicuculline methochloride compared to classical competitive antagonists like gabazine (SR95531), suggesting allosteric coupling between binding domains. However, the predominant mechanism remains competitive inhibition at physiologically relevant concentrations (1-10 μM), with allosteric effects manifesting only at higher doses or specific receptor compositions [7] [9].
Bicuculline methochloride exhibits significant pharmacological promiscuity beyond GABAA receptors, particularly at concentrations exceeding 20 μM. Whole-cell patch-clamp studies demonstrate potent blockade (IC₅₀ = 26 μM) of small-conductance calcium-activated potassium channels (SK channels) in rat dopaminergic neurons, specifically inhibiting the apamin-sensitive component of the afterhyperpolarization (AHP) current. This effect persists in the presence of tetrodotoxin (TTX) and is resistant to the selective GABAA antagonist SR95531 (100 μM), confirming a direct, GABA-independent channel interaction [7]. SK channel inhibition alters neuronal firing patterns, increasing burst duration and spike frequency in midbrain slices—effects relevant to seizure induction in epilepsy models [7] [10].
Additional off-target activities include:
Table 2: Off-Target Activities of Bicuculline Methochloride
Target | IC₅₀/EC₅₀ | Effect | Experimental Evidence |
---|---|---|---|
SK2/SK3 Calcium-Activated K⁺ Channels | 26 μM | Blocks apamin-sensitive AHP current | Rat dopaminergic neurons [7] |
Neuronal nAChRs | 12-34 μM | Competitive antagonism | Mammalian ganglia [2] [6] |
Acetylcholinesterase | ~50 μM | Reversible inhibition | Enzyme kinetics [6] [9] |
5-HT₃ Receptors | >50 μM | Weak current reduction | Neuroblastoma cells [2] |
In vivo implications are demonstrated through electroencephalography (EEG): subcutaneous administration (2-4 mg/kg) in freely moving rats increases baseline gamma power (30-80 Hz) by 200-300%, reflecting network disinhibition. Paradoxically, this suppresses auditory steady-state responses (ASSR) by diminishing synchronous entrainment to 40-Hz click trains—a phenomenon attributed to impaired interneuron timing precision [4]. These findings underscore the compound's complex neurophysiological footprint, where targeted GABAA blockade coexists with multi-receptor interactions that collectively shape neuronal excitability and network oscillations.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0